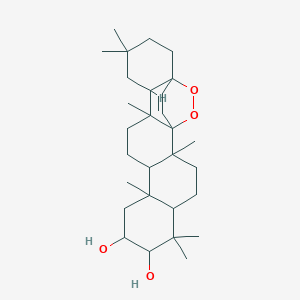

Baccatin

Description

Properties

IUPAC Name |

2,6,6,10,14,17,17-heptamethyl-21,22-dioxahexacyclo[18.2.2.01,14.02,11.05,10.015,20]tetracos-23-ene-7,8-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H46O4/c1-23(2)12-13-28-14-15-29(33-32-28)26(6)10-8-19-24(3,4)22(31)18(30)16-25(19,5)20(26)9-11-27(29,7)21(28)17-23/h14-15,18-22,30-31H,8-13,16-17H2,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMQSPIDOGLAJKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC23C=CC4(C5(CCC6C(C(C(CC6(C5CCC4(C2C1)C)C)O)O)(C)C)C)OO3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Natural Sources and Isolation of Baccatin III from Taxus Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baccatin III is a pivotal intermediate in the semi-synthesis of Paclitaxel (Taxol®), a potent anti-cancer agent used in the treatment of various malignancies. As a complex diterpenoid taxane, this compound III is naturally occurring, primarily sourced from various species of the yew tree (Taxus). Its efficient isolation and purification are critical for ensuring a stable supply chain for Paclitaxel production. This technical guide provides an in-depth overview of the natural sources of this compound III, quantitative data on its prevalence in different Taxus species, and detailed methodologies for its extraction and purification.

Natural Sources of this compound III

The primary natural sources of this compound III and its immediate precursor, 10-deacetylthis compound III (10-DAB), are plants belonging to the genus Taxus. While the bark of the Pacific yew (Taxus brevifolia) was the original source of Paclitaxel, renewable parts of other yew species, such as needles and twigs, are now the preferred sources for isolating this compound III and 10-DAB due to sustainability.[1][2]

Key Taxus species utilized for the extraction of this compound III and related taxanes include:

-

Taxus canadensis (Canadian Yew)[5]

The concentration of this compound III and 10-DAB can vary significantly depending on the species, the specific part of the plant, the geographical location, and the time of collection.[6][13][14] Needles are a particularly valuable and renewable source.[1][2][4][16] In addition to the plant itself, endophytic fungi isolated from Taxus species have been identified as potential alternative sources for this compound III production.[8][10] Plant cell culture is another promising and sustainable method being explored for the production of taxanes.[1][2][17][18][19]

Quantitative Data on this compound III and 10-DAB in Taxus Species

The following tables summarize the quantitative yields of this compound III and its precursor, 10-deacetylthis compound III (10-DAB), from various Taxus species and plant parts as reported in the literature.

Table 1: this compound III Content in Various Taxus Species and Plant Parts

| Taxus Species | Plant Part | This compound III Content (µg/g dry weight unless specified) | Reference |

| Taxus brevifolia | Needles | 296 | [5] |

| Taxus brevifolia | Bark | 10 - 500 | [5] |

| Taxus canadensis | Needles | 224 | [5] |

| Taxus cuspidata | Needles | 130 - 300 | [5] |

| Taxus mairei | Seed Embryo | 44.88 | [14] |

| Taxus mairei | Seed Coat | 116.60 | [14] |

| Taxus spp. | Red Arils | 1 - 28 | [6] |

| Taxus spp. | Needles | Trace - 120.48 | [6] |

Table 2: 10-Deacetylthis compound III (10-DAB) Content in Various Taxus Species and Plant Parts

| Taxus Species | Plant Part | 10-DAB Content (µg/g dry weight unless specified) | Reference |

| Taxus baccata | Needles | 40 | [1][2] |

| Taxus baccata | Needles | 297 mg/kg (fresh needles) | [4] |

| Taxus baccata | Needles | 718 mg/kg (supercritical fluid extraction with methanol) | [4] |

| Taxus brevifolia | Needles | 4 | [1][2] |

| Taxus canadensis | Needles | 2665 | [5] |

| Taxus mairei | Seed Embryo | 124.09 | [14] |

| Taxus mairei | Seed Coat | 116.05 | [14] |

| Taxus spp. | Red Arils | 3.9 - 38 | [6] |

| Taxus spp. | Needles | 21.1 - 703.4 | [6] |

Isolation and Purification of this compound III

The isolation of this compound III from Taxus biomass is a multi-step process that typically involves extraction, concentration, partitioning, and chromatographic purification. The following sections detail the common experimental protocols.

General Workflow for this compound III Isolation

The overall process for isolating this compound III from Taxus plant material can be visualized as a sequential workflow.

Experimental Protocols

Protocol 1: Solvent Extraction and Partitioning

This protocol describes a common method for obtaining a crude taxane extract from Taxus needles.

-

Preparation of Plant Material:

-

Collect fresh needles from the desired Taxus species.

-

Dry the needles in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

-

Grind the dried needles into a fine powder using a mechanical grinder to increase the surface area for extraction.

-

-

Extraction:

-

Macerate the powdered plant material in a suitable polar solvent. Methanol is commonly used.[3][20] A typical solid-to-solvent ratio is 1:10 (w/v).

-

Stir the mixture at room temperature for an extended period (e.g., 12-24 hours) to ensure efficient extraction of taxanes.[20]

-

Separate the solvent extract from the solid plant residue by filtration or centrifugation. The process can be repeated multiple times to maximize yield.

-

-

Concentration:

-

Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator. This removes the bulk of the solvent to yield a viscous, semi-solid crude extract.[20]

-

-

Solvent-Solvent Partitioning:

-

Dissolve the crude extract in a suitable solvent system for liquid-liquid partitioning. A common method involves partitioning between dichloromethane and water.[3]

-

The taxanes, being less polar, will preferentially move into the organic phase (dichloromethane), while more polar impurities like sugars and chlorophylls will remain in the aqueous phase.

-

Separate the organic layer and evaporate the solvent to obtain a purified crude taxane extract.[3]

-

-

Precipitation (Optional):

-

The crude taxane extract can be further purified by precipitating non-polar impurities. This is achieved by dissolving the extract in a polar solvent (like methanol or acetone) and then adding a non-polar solvent such as hexane. The taxanes remain in the solution while waxes and lipids precipitate.[3]

-

Protocol 2: Chromatographic Purification

Following initial extraction, chromatographic techniques are essential for isolating this compound III and 10-DAB from the complex mixture of taxanes.

-

Column Chromatography:

-

Pack a glass column with a suitable stationary phase, most commonly silica gel.[21]

-

Dissolve the crude taxane extract in a minimal amount of the mobile phase or a compatible solvent and load it onto the column.

-

Elute the column with a solvent system of increasing polarity. A common gradient might start with a mixture of hexane and ethyl acetate, gradually increasing the proportion of ethyl acetate.[21]

-

Collect fractions of the eluate and monitor the composition of each fraction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

For high-purity isolation, fractions enriched with this compound III or 10-DAB from column chromatography can be subjected to Prep-HPLC.[3]

-

A reversed-phase C18 column is typically used.[3]

-

The mobile phase is often a mixture of methanol and water or acetonitrile and water, run in either isocratic or gradient mode.[3][22]

-

The elution is monitored with a UV detector, typically at 227 nm.[3][23]

-

Fractions corresponding to the this compound III peak are collected.

-

-

Crystallization:

-

Combine the purified fractions containing this compound III and concentrate them.

-

Induce crystallization by dissolving the residue in a minimal amount of a hot solvent (e.g., methanol) and allowing it to cool slowly.[20]

-

Collect the resulting crystals by filtration and dry them under a vacuum to obtain pure this compound III.

-

Advanced Extraction and Purification Techniques

To improve efficiency and yield, several advanced methods have been developed.

-

Ultrasonic-Assisted Extraction (UAE): This technique uses high-frequency sound waves to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time.[7][16]

-

Supercritical Fluid Extraction (SFE): Utilizes supercritical CO2, often with a co-solvent like methanol, to extract taxanes. This method is advantageous due to its selectivity and the ease of solvent removal.[4][7]

-

Pressurized Liquid Extraction (PLE): Employs solvents at elevated temperatures and pressures, which increases extraction efficiency and reduces solvent consumption.[24]

-

Centrifugal Partition Chromatography (CPC): A liquid-liquid chromatography technique that avoids solid stationary phases, offering high-purity separation of target compounds like 10-DAB.[25]

The selection of an appropriate extraction and purification strategy depends on factors such as the starting biomass, desired purity, and available scale of operation.

Conclusion

Taxus species remain the most important natural source for this compound III and its precursor 10-deacetylthis compound III, which are essential for the semi-synthesis of Paclitaxel. Significant variations in the content of these taxanes exist among different species and plant parts, with needles being a preferred renewable resource. The isolation and purification of this compound III involve a series of steps, including solvent extraction, partitioning, and chromatography. While traditional methods are effective, advanced techniques such as UAE and SFE offer improved efficiency and yield. The protocols and data presented in this guide provide a comprehensive resource for researchers and professionals involved in the development and manufacturing of taxane-based pharmaceuticals.

References

- 1. plantproduction.scu.ac.ir [plantproduction.scu.ac.ir]

- 2. researchgate.net [researchgate.net]

- 3. Purification and characterization of Taxol and 10-Deacetyl this compound III from the bark, needles, and endophytes of Taxus baccata by preparative high-performance liquid chromatography, ultra-high-performance liquid chromatography-mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chemical compositions and biological activities of the oils from the genus Taxus and factors limiting the regeneration of endangered yews: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Natural Taxanes: From Plant Composition to Human Pharmacology and Toxicity [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Isolation of an endophytic fungus producing this compound III from Taxus wallichiana var. mairei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ethnobotanical and pharmacological importance of Taxus wallichiana Zucc. | Plant Science Today [horizonepublishing.com]

- 10. researchgate.net [researchgate.net]

- 11. A Deep Dive into the Botanical and Medicinal Heritage of Taxus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Research on the Medicinal Chemistry and Pharmacology of Taxus × media [mdpi.com]

- 16. acikerisim.aksaray.edu.tr [acikerisim.aksaray.edu.tr]

- 17. Exploring the Interplay between Metabolic Pathways and Taxane Production in Elicited Taxus baccata Cell Suspensions [mdpi.com]

- 18. Profiling of Taxoid Compounds in Plant Cell Cultures of Different Species of Yew (Taxus spp.) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Insights into the control of taxane metabolism: Molecular, cellular, and metabolic changes induced by elicitation in Taxus baccata cell suspensions [frontiersin.org]

- 20. WO2000035896A1 - A process for the isolation of 10-deacetyl this compound iii from the recoverably part of a plant of $i(taxus) species - Google Patents [patents.google.com]

- 21. US5478736A - Process for the isolation and purification of taxol and taxanes from Taxus using methanol or acetone - Google Patents [patents.google.com]

- 22. brieflands.com [brieflands.com]

- 23. Frontiers | Microbial Cell Factory of this compound III Preparation in Escherichia coli by Increasing DBAT Thermostability and in vivo Acetyl-CoA Supply [frontiersin.org]

- 24. researchgate.net [researchgate.net]

- 25. WO2017098291A1 - Process for the purification of 10-deacetyl this compound iii - Google Patents [patents.google.com]

The Unexplored Therapeutic Potential of Baccatin III: A Technical Guide to its Paclitaxel-Independent Biological Activities

For Researchers, Scientists, and Drug Development Professionals

October 24, 2025

Introduction

Baccatin III, a complex diterpenoid isolated from the yew tree (Taxus species), is universally recognized as the pivotal intermediate in the semi-synthesis of the blockbuster anticancer drug, paclitaxel (Taxol®)[1][2]. This precursor role has largely overshadowed its intrinsic biological activities. However, a growing body of evidence reveals that this compound III possesses a distinct and multifaceted pharmacological profile, independent of its conversion to paclitaxel. This technical guide delves into the paclitaxel-independent biological activities of this compound III, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to facilitate further research and drug development efforts. We will explore its direct anticancer, immunomodulatory, and anti-inflammatory properties, providing a comprehensive resource for the scientific community.

Direct Anticancer Activity

Contrary to its reputation as an inactive precursor, this compound III exhibits direct cytotoxic and apoptotic effects against various cancer cell lines[1][2][3]. Its mechanisms of action, while sharing the taxane core, are distinct from the potent microtubule-stabilizing effect of paclitaxel.

Mechanism of Action

This compound III's anticancer activity is mediated through multiple pathways:

-

Induction of Apoptosis: this compound III is a potent inducer of apoptosis in cancer cells.[1][4] Studies have shown that it can trigger programmed cell death through the mitochondrial-dependent pathway, characterized by the depolarization of the mitochondrial membrane and the externalization of phosphatidylserine.[1][2] Interestingly, this apoptotic induction can occur without the G2/M cell cycle arrest typically associated with paclitaxel, suggesting a different triggering mechanism.[4] The anti-apoptotic protein Bcl-2 has been shown to be involved in this compound III-induced apoptosis.[1][5]

-

Cell Cycle Arrest: While some studies show apoptosis independent of cell cycle arrest, others demonstrate that this compound III can induce a G2/M phase arrest in a dose-dependent manner in cancer cell lines like HeLa.[1] This suggests that the effect on the cell cycle may be cell-line specific.

-

Generation of Reactive Oxygen Species (ROS): this compound III treatment leads to a significant, concentration-dependent increase in the production of intracellular ROS in cancer cells.[1][2] This oxidative stress contributes to cellular damage and the induction of apoptosis.

-

Interaction with Tubulin: this compound III does interact with tubulin and can induce its assembly into long microtubules.[6] However, its affinity for tubulin is significantly lower than that of paclitaxel.[6][7] Some evidence suggests that this compound III may interact with the colchicine binding site on tubulin, thereby inhibiting tubulin polymerization, a mechanism opposite to that of paclitaxel.[3]

Quantitative Data: Cytotoxicity

The cytotoxic effects of this compound III have been quantified across several human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HeLa | Human Cervical Cancer | 4.30 | [1][2] |

| A549 | Human Lung Cancer | 4 - 7.81 | [1][2] |

| A431 | Human Skin Cancer | 4 - 7.81 | [1][2] |

| HepG2 | Human Liver Cancer | 4 - 7.81 | [1][2] |

| BCap37 | Human Breast Cancer | Not specified | [4] |

| KB | Human Epidermoid Carcinoma | Not specified | [4] |

Signaling Pathway Visualization

Caption: this compound III-induced apoptotic pathway in cancer cells.

Experimental Protocols

-

Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Treatment: Treat the cells with various concentrations of this compound III (e.g., 1-10 µM) and a vehicle control (e.g., DMSO). Incubate for another 24-48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the IC50 value, the concentration of this compound III that inhibits 50% of cell growth, using dose-response curve analysis.

-

Cell Treatment: Treat cells with this compound III at desired concentrations for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ethanol at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined.

-

Cell Treatment and Harvesting: Treat cells as described for the cell cycle analysis and harvest.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

Immunomodulatory Activity

This compound III has demonstrated significant immunomodulatory effects, particularly in the context of the tumor microenvironment.

Mechanism of Action

-

Inhibition of Myeloid-Derived Suppressor Cells (MDSCs): this compound III reduces the accumulation and suppressive function of MDSCs in tumor-bearing mice.[8] MDSCs are a heterogeneous population of immature myeloid cells that suppress T-cell responses and promote tumor progression.

-

Enhancement of T-Cell Activity: By reducing the suppressive effects of MDSCs, this compound III indirectly enhances the activity of T-cells.[8] MDSCs isolated from this compound III-treated mice showed a reduced ability to suppress T-cell proliferation.[8]

-

Reduction of Immunosuppressive Molecules: this compound III treatment leads to a decrease in the production of reactive oxygen species (ROS) and nitric oxide (NO) by MDSCs, which are key molecules used by these cells to suppress T-cell function.[8][9]

-

Enhanced Antigen Presentation: this compound III has been shown to increase MHC class I and class II-restricted presentation of exogenous antigens in bone marrow-derived dendritic cells.[10][11]

Quantitative Data: In Vivo Efficacy

| Animal Model | Treatment | Outcome | Reference |

| BALB/c mice with 4T1 mammary carcinoma | 0.05-0.5 mg/kg/day this compound III (oral) | Significant reduction in tumor growth and decreased accumulation of MDSCs in the spleen. | [8][10][12] |

| BALB/c mice with CT26 colon cancer | 0.05-0.5 mg/kg/day this compound III (oral) | Significant reduction in tumor growth and decreased accumulation of MDSCs in the spleen. | [8][10][12] |

| Athymic nude mice | 0.5 mg/kg this compound III | No significant anti-tumor activity. | [8] |

Signaling Pathway Visualization

Caption: Immunomodulatory action of this compound III on MDSCs and T-cells.

Experimental Protocols

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., 4T1 or CT26) into the flank of BALB/c mice.

-

Treatment: Once tumors are palpable, randomly assign mice to treatment groups: vehicle control and this compound III (e.g., 0.05-0.5 mg/kg/day, administered orally).

-

Tumor Measurement: Measure tumor volume every 2-3 days using calipers.

-

Endpoint: At the end of the study, sacrifice the mice, excise the tumors, and weigh them.

-

Spleen Processing: At the end of the in vivo study, harvest spleens from the mice and prepare single-cell suspensions.

-

MDSC Staining: Stain the cells with fluorescently labeled antibodies against CD11b and Gr-1.

-

Flow Cytometry: Analyze the percentage of CD11b+Gr-1+ cells (MDSCs) in the spleen using a flow cytometer.

Anti-inflammatory and Anti-fibrotic Activity

This compound III also exhibits potent anti-inflammatory and anti-fibrotic properties, primarily through the inhibition of the TGF-β1 signaling pathway.[9][12]

Mechanism of Action

-

TGF-β1 Pathway Inhibition: this compound III acts as a selective inhibitor of the transforming growth factor-beta 1 (TGF-β1) signaling pathway.[9]

-

Downregulation of Pro-fibrotic Genes: It inhibits TGF-β1-induced mRNA expression of key fibrotic markers such as α-smooth muscle actin (α-SMA), fibronectin, and collagen I/III in fibroblasts.[9]

-

Targeting of Downstream Effectors: this compound III targets the AKT/STAT6 and Smad2/3 pathways, which are crucial downstream mediators of TGF-β1 signaling.[9]

-

Inhibition of Macrophage Activation: It dose-dependently inhibits IL-13-induced TGF-β1 mRNA expression in macrophages, indicating an effect on macrophage activation.[9]

Quantitative Data: Anti-inflammatory and Anti-fibrotic Effects

| Experimental Model | Treatment | Outcome | Reference |

| LPS/IFN-γ stimulated MDSCs | 10-100 µM this compound III | Significant reduction in ROS and NO production. | [9] |

| IL-13 stimulated primary mouse lung macrophages | 3-30 µM this compound III | Dose-dependent inhibition of TGF-β1 mRNA expression. | [9] |

| TGF-β1 stimulated primary mouse lung fibroblasts | 3-30 µM this compound III | Inhibition of α-SMA, fibronectin, and collagen I/III mRNA expression. | [9] |

| Bleomycin-induced lung fibrosis in C57BL/6 mice | 5-10 mg/kg this compound III (intraperitoneal) | Alleviation of lung fibrosis by inhibiting TGF-β1. | [9][12] |

Signaling Pathway Visualization

Caption: Inhibition of the TGF-β1 signaling pathway by this compound III.

Experimental Protocols

-

Induction of Fibrosis: Anesthetize C57BL/6 mice and intratracheally instill a single dose of bleomycin to induce lung fibrosis.

-

Treatment: Administer this compound III (e.g., 5-10 mg/kg, intraperitoneally) or vehicle control daily for a specified period (e.g., 21 days).

-

Assessment: At the end of the treatment period, sacrifice the mice and harvest the lungs.

-

Analysis: Perform histological analysis (e.g., Masson's trichrome staining) to assess collagen deposition and quantify fibrosis. Analyze bronchoalveolar lavage fluid for inflammatory cell counts.

-

Cell Culture and Treatment: Culture primary lung fibroblasts and treat them with TGF-β1 in the presence or absence of this compound III.

-

RNA Extraction: Extract total RNA from the cells using a suitable kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA.

-

qPCR: Perform quantitative PCR using primers specific for α-SMA, fibronectin, collagen I, and a housekeeping gene (e.g., GAPDH).

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Interaction with Tubulin and Microtubules

While this compound III's interaction with tubulin is less potent than paclitaxel's, it is a crucial aspect of its independent biological activity.

Mechanism of Action

-

Tubulin Assembly: this compound III can induce the assembly of purified tubulin into long microtubules in vitro, similar to paclitaxel.[6]

-

Lower Affinity: The apparent equilibrium constants for this compound III-induced tubulin assembly are 4.2-4.6 fold less than those for paclitaxel, indicating a lower binding affinity.[6] The binding equilibrium constant (Kb) for this compound III is significantly lower than that of paclitaxel.[7]

-

Structural Effects: this compound III-induced microtubules are often much longer than those assembled with paclitaxel.[6] This may be due to differences in their abilities to nucleate tubulin.

-

Binding Site: While paclitaxel has a well-defined binding site on β-tubulin, this compound III has been shown to displace the binding of radiolabeled colchicine, suggesting an interaction with the colchicine binding site, which is distinct from the paclitaxel site.[3]

Quantitative Data: Tubulin Binding

| Compound | Binding Equilibrium Constant (Kb) (M⁻¹) | Apparent Equilibrium Constant for GTP-tubulin assembly (relative to Taxol) | Reference |

| Paclitaxel (Taxol) | 3.7 x 10⁷ | 1 | [7] |

| This compound III | 1.5 x 10⁵ | 4.2-4.6 fold less | [6][7] |

Experimental Protocol

-

Reaction Mixture: Prepare a reaction mixture containing purified tubulin in a polymerization buffer (e.g., MES buffer with MgCl2 and EGTA) and GTP.

-

Initiation: Add this compound III or paclitaxel at various concentrations to the reaction mixture.

-

Monitoring Polymerization: Monitor the increase in turbidity at 340 nm over time at 37°C using a spectrophotometer. The rate and extent of polymerization can be determined from the absorbance curve.

-

Critical Concentration Determination: Determine the critical concentration for polymerization, which is the concentration of tubulin below which no polymerization occurs. This can be used to calculate the apparent equilibrium constants.

Conclusion

This compound III is far more than an inert precursor to paclitaxel. It is a biologically active molecule with a distinct pharmacological profile. Its ability to induce apoptosis in cancer cells through mechanisms independent of potent microtubule stabilization, modulate the immune response by targeting MDSCs, and inhibit key pathways in inflammation and fibrosis highlights its therapeutic potential. The data and protocols presented in this guide offer a foundation for researchers and drug development professionals to further explore and harness the paclitaxel-independent activities of this compound III. Future investigations should focus on optimizing its structure to enhance these independent activities, potentially leading to the development of novel therapeutic agents for cancer, inflammatory diseases, and fibrosis.

References

- 1. Evaluation of the anticancer activity of enzymatically synthesized this compound III: an intermediate precursor of Taxol® - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of the cytotoxic mechanism mediated by this compound III, the synthetic precursor of taxol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Apoptotic cell death induced by this compound III, a precursor of paclitaxel, may occur without G(2)/M arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound III induces assembly of purified tubulin into long microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound III, a precursor for the semisynthesis of paclitaxel, inhibits the accumulation and suppressive activity of myeloid-derived suppressor cells in tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. This compound III - LKT Labs [lktlabs.com]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Baccatin III

For Researchers, Scientists, and Drug Development Professionals

Abstract

Baccatin III, a complex diterpenoid found in yew species (Taxus), is a cornerstone in the semi-synthesis of the widely used anticancer drug, paclitaxel (Taxol®). Its intricate molecular architecture, characterized by a unique taxane core and multiple stereocenters, presents a significant subject of study in natural product chemistry and drug development. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound III, supported by quantitative data, detailed experimental protocols, and visual representations of its biosynthetic pathway.

Chemical Structure and Properties

This compound III is a tetracyclic diterpenoid distinguished by a taxane skeleton.[1] Its systematic IUPAC name is (2β,5α,7α,10α,13β)-4,10-Diacetoxy-1,7,13-trihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate.[2] The molecule possesses a complex arrangement of functional groups, including hydroxyl, acetyl, and benzoyl moieties, which contribute to its chemical reactivity and biological significance as a precursor for paclitaxel.

Molecular and Physical Properties

A summary of the key molecular and physical properties of this compound III is presented in the table below. This data is essential for its identification, purification, and manipulation in a laboratory setting.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₁H₃₈O₁₁ | [3][4] |

| Molecular Weight | 586.63 g/mol | [5] |

| CAS Number | 27548-93-2 | [2] |

| Melting Point | 229 to 234 °C (444 to 453 °F; 502 to 507 K) | [4] |

| Solubility | Soluble in chloroform, DMSO; sparingly soluble in methanol. | [3] |

| Appearance | White to off-white crystalline powder | [3] |

Spectroscopic Data

Spectroscopic analysis is fundamental to the structural elucidation and quality control of this compound III. While detailed spectral data can vary slightly based on the solvent and instrumentation, the following provides a general overview.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound III is complex due to the large number of protons in distinct chemical environments. Key characteristic signals can be observed, and a representative spectrum is available in the literature.[6]

Stereochemistry

The biological activity and utility of this compound III as a synthetic precursor are intrinsically linked to its precise three-dimensional structure. The molecule contains nine defined stereocenters, leading to a specific absolute configuration.[7]

The stereochemical configuration is denoted in its IUPAC name and can be unambiguously represented using various chemical descriptors:

| Descriptor | Value | Reference(s) |

| InChI | InChI=1S/C31H38O11/c1-15-19(34)13-31(38)26(41-27(37)18-10-8-7-9-11-18)24-29(6,20(35)12-21-30(24,14-39-21)42-17(3)33)25(36)23(40-16(2)32)22(15)28(31,4)5/h7-11,19-21,23-24,26,34-35,38H,12-14H2,1-6H3/t19-,20-,21+,23+,24-,26-,29+,30-,31+/m0/s1 | [8] |

| InChIKey | OVMSOCFBDVBLFW-VHLOTGQHSA-N | [8] |

| Canonical SMILES | CC1=C2--INVALID-LINK--C)(C[C@@H]1O)O)OC(=O)c5ccccc5)(CO4)OC(=O)C)O)C">C@HOC(=O)C | [8] |

The absolute stereochemistry has been confirmed through single-crystal X-ray diffraction studies, which have also revealed the formation of crystalline complexes with other molecules like imidazole and 2-propanol.[9][10] These complex formation abilities can be exploited for its purification.[9]

Biosynthesis

This compound III is a naturally occurring intermediate in the biosynthetic pathway of paclitaxel in yew species. A key step in its formation is the enzymatic acetylation of its precursor, 10-deacetylthis compound III.[11] This reaction is catalyzed by the enzyme 10-deacetylthis compound III-10-O-acetyltransferase (DBAT).[11][12]

Experimental Protocols

This section provides an overview of the methodologies for the isolation, purification, and characterization of this compound III.

Isolation and Purification from Taxus Species

This compound III, along with other taxanes, is typically extracted from the needles and bark of various yew species, such as Taxus baccata.[5][13] The general procedure involves solvent extraction, followed by chromatographic purification.

Protocol Outline: Isolation from Taxus baccata Needles

-

Extraction:

-

Liquid-Liquid Partitioning:

-

The crude extract is subjected to a series of liquid-liquid partitioning steps to remove non-polar impurities like fats and chlorophyll. A common sequence involves partitioning between methanol/water and a non-polar solvent like hexane, followed by extraction of the aqueous phase with a solvent of intermediate polarity, such as dichloromethane.[5]

-

-

Chromatographic Purification:

-

The enriched extract is further purified using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a widely used method.[5][16]

-

HPLC Conditions:

-

Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is typically employed.[5]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is commonly used as the eluent.[16]

-

Detection: UV detection at 227 nm is standard for taxanes.[5][16]

-

Flow Rate: A typical analytical flow rate is 1.0 mL/min.[5]

-

-

Centrifugal Partition Chromatography (CPC) has also been shown to be an effective method for the purification of this compound III precursors.[6]

-

Structural Characterization

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound III.

General Protocol for ¹H NMR:

-

Sample Preparation: Dissolve a few milligrams of purified this compound III in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis: Integrate the signals to determine proton ratios and analyze chemical shifts and coupling constants to assign the protons to the molecular structure.

4.2.2. Single-Crystal X-ray Diffraction

This technique provides the most definitive three-dimensional structural information.

General Protocol:

-

Crystallization: Grow single crystals of this compound III of suitable quality (typically >0.1 mm in at least one dimension). This can be achieved by slow evaporation of a solvent from a saturated solution of the compound. The formation of co-crystals with molecules like imidazole can facilitate crystallization.[9]

-

Data Collection: Mount a selected single crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.[17][18]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined, and an electron density map is generated. An atomic model is then built into the electron density and refined to obtain the final crystal structure, including bond lengths, bond angles, and torsional angles.[18]

Logical Workflow for this compound III Analysis

The following diagram illustrates a typical workflow for the isolation, purification, and structural characterization of this compound III.

Conclusion

This compound III remains a molecule of significant interest to the scientific and pharmaceutical communities. Its complex chemical structure and stereochemistry have been thoroughly characterized through a combination of spectroscopic and crystallographic techniques. The detailed understanding of its properties and the development of robust isolation and purification protocols are crucial for its continued use as a key starting material in the semi-synthesis of paclitaxel and the development of new taxane-based therapeutics. This guide provides a foundational resource for professionals engaged in research and development involving this important natural product.

References

- 1. Evaluation of the anticancer activity of enzymatically synthesized this compound III: an intermediate precursor of Taxol® - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 13C NMR investigation of solid-state polymorphism in 10-deacetyl this compound III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound III - Wikipedia [en.wikipedia.org]

- 5. Purification and characterization of Taxol and 10-Deacetyl this compound III from the bark, needles, and endophytes of Taxus baccata by preparative high-performance liquid chromatography, ultra-high-performance liquid chromatography-mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WO2017098291A1 - Process for the purification of 10-deacetyl this compound iii - Google Patents [patents.google.com]

- 7. bohrium.com [bohrium.com]

- 8. This compound Iii | C31H38O11 | CID 65366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, utility, and X-ray crystal structure of novel complexes of this compound III with imidazole and 2-propanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biosynthesis of taxol: enzymatic acetylation of 10-deacetylthis compound-III to this compound-III in crude extracts from roots of Taxus baccata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enzymatic acetylation of 10-deacetylthis compound III to this compound III by C-10 deacetylase from Nocardioides luteus SC 13913 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. CN104892551A - Method for separation and purification of 10-deacetylthis compound III from branches and leaves of taxus chinensis - Google Patents [patents.google.com]

- 15. US5478736A - Process for the isolation and purification of taxol and taxanes from Taxus using methanol or acetone - Google Patents [patents.google.com]

- 16. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubcompare.ai [pubcompare.ai]

- 18. Single-crystal X-ray Diffraction [serc.carleton.edu]

The Architecture of a Potent Precursor: A Technical Guide to the Biosynthetic Pathway of Baccatin III in Yew Trees

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baccatin III, a complex diterpenoid, stands as a critical precursor to the widely used anticancer drug, Paclitaxel (Taxol®). Found in yew trees (Taxus species), the intricate biosynthetic pathway of this molecule has been the subject of extensive research for decades. Understanding this pathway at a molecular level is paramount for developing alternative and sustainable production methods, moving away from the reliance on slow-growing and often endangered yew trees. This technical guide provides an in-depth exploration of the core biosynthetic pathway of this compound III, presenting key enzymes, quantitative data, detailed experimental protocols, and visual representations of the involved processes. Recent breakthroughs have led to the near-complete elucidation of the pathway and its successful reconstitution in heterologous systems, paving the way for microbial and plant-based production platforms.

The Biosynthetic Pathway of this compound III

The biosynthesis of this compound III is a multi-step process that begins with the universal precursor of terpenoids, geranylgeranyl diphosphate (GGPP), and involves a series of cyclization, hydroxylation, and acylation reactions. The pathway is a testament to the complex enzymatic machinery evolved by yew trees.

The initial committed step is the cyclization of GGPP to taxa-4(5),11(12)-diene, the taxane skeleton, catalyzed by taxadiene synthase (TDS). Following this, a cascade of cytochrome P450 monooxygenases and acetyltransferases meticulously decorate the taxane core. While the complete pathway to Paclitaxel involves approximately 20 steps, the formation of this compound III itself requires a significant portion of these enzymatic transformations.

A major breakthrough in understanding this pathway was the identification of a bifunctional cytochrome P450 enzyme, taxane oxetanase (TOT), which catalyzes the formation of the characteristic oxetane ring of Paclitaxel.[1][2] Furthermore, the enzyme responsible for the C9-oxidation, a crucial step towards this compound III, has been identified as T9αH.[1][2] The heterologous reconstitution of the this compound III pathway in tobacco has been a landmark achievement, demonstrating the potential for producing this valuable precursor in a controlled environment.[1][2][3][4]

Below is a diagrammatic representation of the core biosynthetic pathway leading to this compound III.

Quantitative Data

The efficiency of the this compound III biosynthetic pathway is dependent on the kinetic properties of its constituent enzymes and the availability of precursors. The following tables summarize key quantitative data from various studies.

Table 1: Key Enzymes in this compound III Biosynthesis and their Functions

| Enzyme | Abbreviation | Function |

| Taxadiene synthase | TDS | Cyclization of GGPP to taxadiene |

| Taxadiene 5α-hydroxylase | T5αH | Hydroxylation at C5 of taxadiene |

| Taxadien-5α-ol O-acetyltransferase | TAT | Acetylation of the C5 hydroxyl group |

| Taxane 10β-hydroxylase | T10βH | Hydroxylation at C10 of the taxane core |

| 10-deacetylthis compound III-10-O-acetyltransferase | DBAT | Acetylation of 10-deacetylthis compound III to form this compound III[5][6][7] |

| Taxane oxetanase 1 | TOT1 | A bifunctional P450 involved in oxetane ring formation[2][3] |

| Taxane 9α-hydroxylase 1 | T9αH1 | Catalyzes oxidation at the C9 position[2][3] |

Table 2: this compound III and Precursor Yields in Different Production Systems

| Production System | Compound | Titer | Reference |

| Taxus chinensis cell culture | This compound III | 7.8 mg/L | [8] |

| Engineered E. coli (whole-cell bioconversion) | This compound III | >1 g/L | [8] |

| Engineered Nicotiana benthamiana | This compound III | ~10 µg/g dry weight | [9] |

| Taxus media needles | This compound III | ~5 µg/g dry weight | [9] |

Experimental Protocols

The elucidation of the this compound III pathway has relied on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are representative protocols for key experimental procedures.

Heterologous Expression and Characterization of a Pathway Enzyme (e.g., DBAT) in E. coli

This protocol describes the general workflow for expressing a candidate gene from Taxus and functionally characterizing the resulting enzyme.

-

Gene Cloning:

-

Total RNA is extracted from Taxus needles or cell cultures.

-

cDNA is synthesized using reverse transcriptase.

-

The target gene (e.g., DBAT) is amplified by PCR using gene-specific primers.

-

The PCR product is cloned into an E. coli expression vector (e.g., pET series).

-

-

Heterologous Expression:

-

The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

A single colony is used to inoculate a starter culture, which is grown overnight.

-

The starter culture is used to inoculate a larger volume of media.

-

The culture is grown to a specific optical density (OD600 of ~0.6-0.8).

-

Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

The culture is incubated for several more hours at a reduced temperature (e.g., 16-25°C) to enhance soluble protein expression.[8]

-

-

Protein Purification:

-

Cells are harvested by centrifugation.

-

The cell pellet is resuspended in a lysis buffer and sonicated to release the cellular contents.

-

The lysate is centrifuged to pellet cell debris.

-

If the protein is tagged (e.g., with a His-tag), it is purified from the supernatant using affinity chromatography (e.g., Ni-NTA resin).

-

-

Enzyme Assay:

-

The purified enzyme is incubated with its substrate (e.g., 10-deacetylthis compound III for DBAT) and co-factor (e.g., acetyl-CoA) in a suitable reaction buffer.[5][8]

-

The reaction is incubated at an optimal temperature (e.g., 30°C) for a specific time.

-

The reaction is stopped, often by the addition of an organic solvent.

-

The product (e.g., this compound III) is extracted.

-

-

Product Analysis:

-

The extracted product is analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm its identity and quantify its amount.

-

Below is a workflow diagram for this process.

In Vivo Reconstitution of the this compound III Pathway in Nicotiana benthamiana

This protocol outlines the transient expression of multiple pathway genes in a plant system to reconstitute the biosynthetic pathway.

-

Gene Synthesis and Vector Construction:

-

The cDNAs for all the genes in the desired pathway are synthesized, often with codon optimization for expression in N. benthamiana.

-

Each gene is cloned into a plant expression vector, typically under the control of a strong constitutive promoter (e.g., CaMV 35S).

-

-

Agrobacterium-Mediated Transient Expression:

-

The expression vectors are transformed into Agrobacterium tumefaciens.

-

Separate cultures of Agrobacterium carrying each gene construct are grown.

-

The cultures are mixed to create a co-culture cocktail.

-

The abaxial side of young N. benthamiana leaves is infiltrated with the Agrobacterium cocktail.

-

-

Metabolite Extraction and Analysis:

-

After a few days of incubation, the infiltrated leaf tissue is harvested.

-

The tissue is freeze-dried and ground to a fine powder.

-

Metabolites are extracted using an appropriate organic solvent (e.g., methanol or ethyl acetate).

-

The extract is filtered and concentrated.

-

The presence and quantity of this compound III and its intermediates are determined by LC-MS analysis.

-

Conclusion and Future Outlook

The elucidation of the this compound III biosynthetic pathway is a significant achievement in plant biochemistry and synthetic biology. The identification of the complete set of genes required for its synthesis opens up new avenues for the sustainable production of this vital pharmaceutical precursor.[10][11][12] Future research will likely focus on optimizing the yields of this compound III in heterologous hosts through metabolic engineering strategies. This may involve enhancing precursor supply, fine-tuning the expression levels of pathway enzymes, and minimizing the formation of byproduct. The continued exploration of the regulatory networks governing this pathway in Taxus species will also provide valuable insights for improving production in engineered systems. The knowledge and tools now available bring the goal of a commercially viable, microbial or plant-based production platform for this compound III, and ultimately Paclitaxel, closer to reality.

References

- 1. bohrium.com [bohrium.com]

- 2. researchgate.net [researchgate.net]

- 3. Characterization and heterologous reconstitution of Taxus biosynthetic enzymes leading to this compound III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. We just artificially reconstituted a biosynthetic pathway for the production of this compound III in tobacco. The work was recently published on Science. | THE LEI GROUP [chem.pku.edu.cn]

- 5. Biosynthesis of taxol: enzymatic acetylation of 10-deacetylthis compound-III to this compound-III in crude extracts from roots of Taxus baccata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Microbial Cell Factory of this compound III Preparation in Escherichia coli by Increasing DBAT Thermostability and in vivo Acetyl-CoA Supply [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Unravelling enzyme pathway of Taxol precursor brings synthetic production of cancer medicine closer | Research | Chemistry World [chemistryworld.com]

- 11. Taxol Biosynthesis Advances With Microbial Engineering | Technology Networks [technologynetworks.com]

- 12. Discovery of FoTO1 and Taxol genes enables biosynthesis of this compound III - PubMed [pubmed.ncbi.nlm.nih.gov]

Baccatin III: A Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baccatin III is a complex diterpenoid isolated from various species of the yew tree (Taxus). It stands as a pivotal molecule in the pharmaceutical industry, primarily serving as a key precursor in the semi-synthesis of the highly successful anti-cancer drug, paclitaxel (Taxol®), and its analogues. This technical guide provides an in-depth overview of the physical and chemical properties of this compound III, tailored for researchers, scientists, and professionals involved in drug development.

Physicochemical Properties

This compound III is a white to off-white crystalline powder.[1] Its core structure is a tetracyclic taxane skeleton, which is characterized by a unique oxetane ring.

Tabulated Physical and Chemical Data

The following tables summarize the key quantitative data for this compound III.

| Property | Value | References |

| Molecular Formula | C₃₁H₃₈O₁₁ | [1][2][3] |

| Molecular Weight | 586.63 g/mol | [1][2][3] |

| Melting Point | 229-234 °C | [4][5] |

| Appearance | White to off-white crystalline powder | [1] |

| pKa | 12.76 ± 0.70 (Predicted) | [5] |

| Solvent | Solubility | References |

| Chloroform | Soluble | [1] |

| DMSO | Soluble (100-125 mg/mL) | [5][6] |

| Ethanol | Soluble | [7] |

| Methanol | Sparingly soluble | [1] |

| Water | Insoluble | [5][7] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound III.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound III provide a detailed fingerprint of its complex structure. While specific raw data files are not publicly available, numerous studies have reported its spectral features. Key proton and carbon signals have been assigned in various deuterated solvents, most commonly CDCl₃.

Mass Spectrometry (MS)

Mass spectrometry is a vital tool for confirming the molecular weight and fragmentation pattern of this compound III. Electron spray ionization (ESI) is a common technique used for its analysis.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR spectroscopy of this compound III reveals characteristic absorption bands corresponding to its functional groups, including hydroxyl (-OH), carbonyl (C=O) from esters and the ketone, and the oxetane ring. UV-Vis spectroscopy is used for quantitative analysis, with a maximum absorption wavelength typically around 227 nm.[8]

Crystal Structure

The three-dimensional arrangement of atoms in this compound III has been elucidated through X-ray crystallography. This has been instrumental in understanding its reactivity and in the rational design of synthetic strategies for paclitaxel. This compound III is known to form crystalline complexes with certain organic molecules like imidazole and 2-propanol, a property that can be exploited for its purification.[9][10]

Chemical Properties and Reactivity

Stability

This compound III exhibits varying stability depending on the pH of the solution.

-

Acidic Conditions (pH 1-5): It undergoes acid-catalyzed degradation. Potential degradation pathways include dehydration around the C13-hydroxyl group and cleavage of the strained oxetane ring. The cleavage of the 10-acetyl group is a minor degradation pathway under these conditions. The maximum stability is observed around pH 4.[11]

-

Neutral to Basic Conditions (pH > 6-7): Under neutral to basic conditions, this compound III is susceptible to base-catalyzed hydrolysis of its ester groups.[12] Spontaneous deacetylation at the C10 position to form 10-deacetylthis compound III can occur under alkaline conditions.[13] Epimerization at the C7 position is also a possibility in basic solutions.[14]

Key Chemical Reactions and Semi-synthesis of Paclitaxel

The most significant chemical transformation involving this compound III is its use as a starting material for the semi-synthesis of paclitaxel. This multi-step process is a cornerstone of commercial paclitaxel production.[15][16][17][18] The general workflow involves the selective protection of the hydroxyl groups, attachment of a protected side chain at the C13 position, and subsequent deprotection steps.

Experimental Protocols

Isolation and Purification of this compound III

This compound III is naturally present in the needles, bark, and other parts of Taxus species.[8] Its isolation and purification from these biomass sources is a critical first step for its use in research and pharmaceutical production.

A general procedure involves the following steps:

-

Extraction: The dried and ground plant material is extracted with a polar solvent, such as aqueous ethanol.

-

Solvent-Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate taxanes from more polar or non-polar impurities. Common solvents used for extracting the taxane-rich fraction include dichloromethane, chloroform, or benzene.

-

Chromatographic Purification: The resulting extract is further purified using chromatographic techniques. This can involve normal-phase chromatography on silica gel or reverse-phase high-performance liquid chromatography (HPLC) on a C18 column.[8]

-

Crystallization: The final purification step often involves crystallization from a suitable solvent system to yield high-purity this compound III.

Experimental Protocol for Semi-synthesis of Paclitaxel from this compound III (Illustrative)

The semi-synthesis of paclitaxel from this compound III is a complex process covered by numerous patents and publications. The following is a generalized, illustrative protocol based on common strategies:

-

Protection of the C7-Hydroxyl Group: this compound III is dissolved in a suitable aprotic solvent (e.g., DMF or THF). A strong base (e.g., lithium bis(trimethylsilyl)amide or lithium t-butoxide) is added at low temperature to deprotonate the C7-hydroxyl group. An electrophilic protecting group reagent is then added to form a 7-O-protected this compound III derivative.[15]

-

Coupling with the Sidechain: The 7-O-protected this compound III is then reacted with a protected paclitaxel sidechain precursor. This coupling is typically carried out in the presence of a coupling agent.

-

Deprotection: The protecting groups on both the C7-hydroxyl and the sidechain are removed under specific reaction conditions to yield paclitaxel. The choice of deprotection reagents and conditions depends on the specific protecting groups used.

Note: The specific reagents, reaction times, temperatures, and purification methods can vary significantly between different patented processes. Researchers should consult the primary literature for detailed experimental conditions.

Conclusion

This compound III remains a molecule of immense interest in the fields of natural product chemistry, medicinal chemistry, and pharmaceutical sciences. Its unique chemical structure and its role as a vital precursor for paclitaxel synthesis underscore the importance of a thorough understanding of its physical and chemical properties. This guide provides a consolidated resource for professionals working with this important diterpenoid, facilitating further research and development in the ongoing fight against cancer.

References

- 1. US6307071B1 - Synthesis of paclitaxel from this compound III by protection of the 7-hydroxyl of this compound III using a strong base and an electrophile - Google Patents [patents.google.com]

- 2. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US6242614B1 - Semi-synthesis of paclitaxel using dialkyldichlorosilanes - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. 13C NMR investigation of solid-state polymorphism in 10-deacetyl this compound III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylthis compound III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mass spectrometry imaging and single-cell transcriptional profiling reveal the tissue-specific regulation of bioactive ingredient biosynthesis in Taxus leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 9. elearning.uniroma1.it [elearning.uniroma1.it]

- 10. A new semisynthesis of paclitaxel from this compound III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Purification and characterization of Taxol and 10-Deacetyl this compound III from the bark, needles, and endophytes of Taxus baccata by preparative high-performance liquid chromatography, ultra-high-performance liquid chromatography-mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. 1H NMR spectrum of this compound III. [plos.figshare.com]

- 16. researchgate.net [researchgate.net]

- 17. scielo.br [scielo.br]

- 18. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Baccatin III Derivatives and Their Structural Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baccatin III is a complex diterpene isolated from the bark of the Pacific yew tree, Taxus brevifolia. While exhibiting modest cytotoxic activity itself, its true significance in medicinal chemistry lies in its role as a key precursor for the semi-synthesis of some of the most potent and widely used anticancer drugs, namely paclitaxel (Taxol®) and docetaxel (Taxotere®). These taxanes have revolutionized the treatment of various cancers, including ovarian, breast, and non-small cell lung cancer. Their mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

This technical guide provides a comprehensive overview of this compound III derivatives and their structural analogues, focusing on their synthesis, structure-activity relationships (SAR), and the experimental protocols used for their evaluation.

Core Structure and Semisynthesis

The core structure of this compound III is a tetracyclic taxane skeleton. The key starting materials for the semisynthesis of paclitaxel and docetaxel are this compound III and its close analogue, 10-deacetylthis compound III (10-DAB), which is more readily available from the needles of the European yew, Taxus baccata. The semisynthesis primarily involves the esterification of the C13 hydroxyl group of the this compound core with a protected β-lactam side chain.

Key Synthetic Steps:

-

Protection of Hydroxyl Groups: The hydroxyl groups at C7 and C10 of 10-DAB are often protected to ensure selective esterification at C13.

-

Side-Chain Coupling: The protected this compound derivative is coupled with a suitably protected N-acyl-β-phenylisoserine side chain, often in the form of a β-lactam.

-

Deprotection: The protecting groups are removed to yield the final active pharmaceutical ingredient.

Structure-Activity Relationships (SAR)

Extensive SAR studies have been conducted to understand the structural requirements for the potent anticancer activity of taxanes. Key findings include:

-

The C13 Side Chain: The N-acyl-β-phenylisoserine side chain is crucial for activity. Modifications to the N-acyl group and the phenyl rings can significantly impact potency.

-

The this compound III Core: The integrity of the this compound core is essential. Modifications at various positions can modulate activity, solubility, and resistance profiles.

-

C2-Benzoyl Group: This group is important for binding to β-tubulin.

-

C4-Acetyl Group: This group contributes to the conformational stability of the molecule.

-

C10-Acetyl Group: While paclitaxel has an acetyl group at C10, docetaxel has a hydroxyl group, which contributes to its increased water solubility.

Quantitative Analysis of Cytotoxicity

The cytotoxic activity of this compound III derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify their potency.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| This compound III (enzymatically synthesized) | HeLa (Cervical Cancer) | 4.30 | [1][2] |

| This compound III (enzymatically synthesized) | A549 (Lung Cancer) | 4.0 - 7.81 | [1][2] |

| This compound III (enzymatically synthesized) | A431 (Skin Cancer) | 4.0 - 7.81 | [1][2] |

| This compound III (enzymatically synthesized) | HepG2 (Liver Cancer) | 4.0 - 7.81 | [1][2] |

| Paclitaxel | SK-BR-3 (Breast Cancer, HER2+) | ~0.01 | [3][4] |

| Paclitaxel | MDA-MB-231 (Breast Cancer, Triple Negative) | ~0.005 | [3][4] |

| Paclitaxel | T-47D (Breast Cancer, Luminal A) | ~0.002 | [3][4] |

Experimental Protocols

General Procedure for the Esterification of 10-Deacetylthis compound III with a β-Lactam Side Chain

This protocol outlines a general method for the crucial coupling step in the semisynthesis of taxane analogues.

Materials:

-

10-Deacetylthis compound III (10-DAB)

-

Protected β-lactam side chain

-

Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous toluene

-

Argon or Nitrogen atmosphere

Procedure:

-

Dissolve the protected β-lactam side chain (e.g., 1.5 equivalents) and 10-DAB (1 equivalent) in anhydrous toluene under an inert atmosphere.

-

Add DMAP (e.g., 0.5 equivalents) to the solution.

-

Add DCC or DIC (e.g., 1.5 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 60-80°C) and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove the urea byproduct.

-

Wash the filtrate with aqueous solutions (e.g., dilute HCl, saturated NaHCO3, and brine) to remove impurities.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the protected taxane derivative.

Microtubule Assembly Assay

This assay is used to evaluate the ability of this compound III derivatives to promote the polymerization of tubulin into microtubules.

Materials:

-

Purified tubulin

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

Guanosine-5'-triphosphate (GTP)

-

Test compound (dissolved in DMSO)

-

Spectrophotometer with temperature control

Procedure:

-

Prepare a solution of tubulin in cold polymerization buffer.

-

Add GTP to the tubulin solution to a final concentration of 1 mM.

-

Add the test compound at various concentrations to the tubulin solution. An equivalent volume of DMSO is used as a control.

-

Incubate the mixture at 37°C to initiate polymerization.

-

Monitor the increase in absorbance at 340 nm over time. The rate and extent of polymerization are indicative of the compound's activity.

Annexin V Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis in cancer cells treated with this compound III derivatives.[5][6][7][8]

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Test compound

-

Annexin V-FITC conjugate

-

Propidium Iodide (PI)

-

Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed the cancer cells in culture plates and allow them to adhere overnight.

-

Treat the cells with the test compound at various concentrations for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1 µL of PI solution.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Visualizations

Signaling Pathway for Taxane-Induced Apoptosis

Taxanes like paclitaxel and docetaxel primarily induce apoptosis by stabilizing microtubules, which leads to mitotic arrest and the activation of downstream signaling cascades.

Caption: Taxane-induced apoptosis pathway.

Experimental Workflow for the Development of Novel this compound III Derivatives

The development of new this compound III derivatives follows a structured workflow from initial design and synthesis to preclinical evaluation.

Caption: Drug development workflow.

Conclusion

This compound III and its derivatives remain a cornerstone of anticancer drug discovery. The continuous exploration of novel analogues and formulations aims to improve efficacy, overcome drug resistance, and reduce side effects. The methodologies and data presented in this guide provide a foundation for researchers and drug development professionals working in this critical area of oncology. The detailed protocols and visual representations of complex biological and experimental processes are intended to facilitate a deeper understanding and further innovation in the field of taxane-based therapeutics.

References

- 1. Recent progress in structure activity relationship and mechanistic studies of taxol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 4. IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. [plos.figshare.com]

- 5. kumc.edu [kumc.edu]

- 6. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

In Vitro Anticancer Activity of Baccatin III: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Baccatin III, a natural diterpenoid and a key precursor in the semi-synthesis of the widely used anticancer drug Paclitaxel (Taxol®), has demonstrated intrinsic anticancer properties. This technical guide provides an in-depth analysis of the in vitro anticancer activity of this compound III, focusing on its cytotoxic effects, mechanisms of action, and the experimental protocols used for its evaluation. Quantitative data from various studies are summarized, and key cellular signaling pathways and experimental workflows are visualized. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology, pharmacology, and drug development.

Introduction

This compound III is a complex polycyclic diterpene that forms the core taxane ring structure of Paclitaxel.[1] While Paclitaxel's potent anticancer activity is well-established, this compound III itself exhibits significant cytotoxic effects against a variety of cancer cell lines.[2] Its ready availability from renewable sources, such as the needles of the European yew (Taxus baccata), makes it an attractive subject of study for its own therapeutic potential and as a scaffold for the development of novel anticancer agents.[3] This guide delves into the cellular and molecular mechanisms underlying this compound III's anticancer effects, presenting a compilation of quantitative data and detailed experimental methodologies.

Mechanism of Action

This compound III exerts its anticancer effects through a multi-faceted mechanism involving the disruption of microtubule dynamics, induction of cell cycle arrest, and activation of apoptotic pathways.

Interaction with Microtubules

Unlike Paclitaxel, which stabilizes microtubules and promotes their polymerization, this compound III acts as a microtubule-destabilizing agent.[2] Its antimitotic activity stems from the inhibition of tubulin polymerization, a mechanism more akin to that of agents like colchicine and vinblastine.[2] Studies have shown that this compound III competitively displaces the binding of radiolabeled colchicine and podophyllotoxin to tubulin, suggesting an interaction with these specific binding sites.[2]

Induction of Cell Cycle Arrest

A consistent finding across multiple studies is the ability of this compound III to induce cell cycle arrest in the G2/M phase.[2][3] In HeLa (human cervical cancer) cells, treatment with enzymatically synthesized this compound III (ESB III) led to a significant accumulation of cells in the G2/M phase.[3] For instance, approximately 40% of ESB III-treated cells were found in the G2/M phase, compared to 25% in untreated control cells.[3] This arrest prevents cancer cells from proceeding through mitosis, thereby inhibiting their proliferation.

Induction of Apoptosis

This compound III is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[1][3] This process is triggered through the mitochondrial-dependent (intrinsic) pathway, characterized by several key events:

-

Generation of Reactive Oxygen Species (ROS): this compound III treatment leads to a dose-dependent increase in intracellular ROS levels.[3] In HeLa cells, treatment with 1, 3, and 5 µM of ESB III resulted in approximately a seven, eight, and tenfold increase in ROS production, respectively.[3]

-

Mitochondrial Membrane Depolarization: The accumulation of ROS contributes to the loss of mitochondrial membrane potential (MMP), a critical early event in apoptosis.[3] Treatment of HeLa cells with 1, 3, and 5 µM of ESB III for 24 hours resulted in MMP losses of 27.1%, 42%, and 65.2%, respectively.[3]

-

Apoptotic Body Formation: The culmination of these events is the execution of apoptosis, confirmed by techniques such as Annexin V-FITC staining, which detects the externalization of phosphatidylserine—an early marker of apoptosis.[3]

Interestingly, some studies suggest that this compound III-induced apoptosis can occur independently of G2/M arrest, indicating that the core taxane ring may play a direct role in triggering cell death pathways in other phases of the cell cycle.[1]

Other Mechanisms

Emerging research also points to other potential mechanisms of action for this compound III, including the inhibition of the TGF-β1 signaling pathway and the modulation of myeloid-derived suppressor cells (MDSCs), which could contribute to its anticancer and immunomodulatory effects.[4][5]

Quantitative Data on In Vitro Activity

The cytotoxic and pro-apoptotic effects of this compound III have been quantified across various cancer cell lines and experimental conditions. The following tables summarize key findings.

Table 1: Cytotoxicity (IC50) of this compound III in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | 4.30 - 4.46 | [3][6] |

| A549 | Lung Cancer | 4.0 - 7.81 | [3][6] |

| A431 | Skin Cancer | 4.0 - 7.81 | [3][6] |

| HepG2 | Liver Cancer | 4.0 - 7.81 | [3][6] |

| JR4-Jurkat | T-cell Leukemia | ~3.5 | [7] |

| BCap37 | Breast Cancer | Not specified | [1] |

| KB | Epidermoid Carcinoma | Not specified | [1] |

Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and assay method.

Table 2: Effect of this compound III on Cell Cycle Distribution in HeLa Cells

| Treatment | % of Cells in G2/M Phase | Reference |

| Untreated Control | ~25% | [3] |

| ESB III | ~40% | [3] |

| Standard this compound III | ~34% | [3] |

Table 3: Dose-Dependent Effects of this compound III on Apoptosis Markers in HeLa Cells (24h Treatment)

| This compound III Concentration (µM) | Mitochondrial Membrane Potential Loss (%) | Increase in ROS Production (Fold Change vs. Control) |

| 1 | 27.1 | ~7 |

| 3 | 42.0 | ~8 |

| 5 | 65.2 | ~10 |

Data derived from studies on enzymatically synthesized this compound III (ESB III).[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the in vitro anticancer activity of this compound III.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]

Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[8] These insoluble crystals are then dissolved, and the resulting colored solution is quantified by measuring its absorbance, which is directly proportional to the number of viable cells.[8][9]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[10][11]

-

Compound Treatment: Treat the cells with various concentrations of this compound III. Include a vehicle control (e.g., DMSO) and a blank control (medium only). Incubate for the desired period (e.g., 24, 48, or 72 hours).[9]

-